![molecular formula C19H22ClN3O2 B2492486 2-(4-chlorophenoxy)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034226-88-3](/img/structure/B2492486.png)
2-(4-chlorophenoxy)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide
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Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-chlorophenoxy)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide often involves complex organic reactions. For example, Shibuya et al. (2018) described the synthesis of an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, which showcases the type of sophisticated synthetic routes that may be employed for similar compounds (Shibuya et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be intricately detailed. For instance, the crystal structures of certain C,N-disubstituted acetamides, including 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, reveal complex interactions such as hydrogen bonding and π-π interactions, which are crucial for understanding the compound's molecular geometry and stability (Narayana et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of similar compounds can be demonstrated through their interactions with various reagents. For example, Pailloux et al. (2007) explored the oxidation reactivity of 2-(pyridin-2-yl)-N,N-diphenylacetamides, showing how different oxidants can lead to a diverse array of products, highlighting the complex reactivity and potential for functionalization of these molecules (Pailloux et al., 2007).
Scientific Research Applications
Oxidation Reactivity Studies
The oxidation reactivity of related compounds, such as 2-(pyridin-2-yl)-N,N-diphenylacetamides, has been studied to explore synthetic routes and chemical behavior. Oxidation with various agents leads to multiple products, showcasing the compound's versatility in chemical reactions and potential applications in synthesis and materials science (Pailloux et al., 2007).
Potential Pesticide Applications
Derivatives similar to 2-(4-chlorophenoxy)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide have been characterized as potential pesticides. The study of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide reveals their utility in pest control, indicating possible agricultural applications for related compounds (Olszewska et al., 2011).
Antibacterial and Anti-enzymatic Potential
Compounds with similar structures have been synthesized and evaluated for their antibacterial and anti-enzymatic potential. This highlights the potential of 2-(4-chlorophenoxy)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide in medicinal chemistry and drug development, particularly in targeting bacterial infections and enzyme-related disorders (Nafeesa et al., 2017).
Photovoltaic Efficiency and Ligand-Protein Interactions
The study of bioactive benzothiazolinone acetamide analogs, which share structural similarities, includes spectroscopic and quantum mechanical studies. These compounds show potential in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. Additionally, their interaction with proteins like Cyclooxygenase 1 (COX1) suggests possible applications in drug design and photovoltaic efficiency modeling (Mary et al., 2020).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c20-16-3-5-18(6-4-16)25-14-19(24)22-12-15-7-10-23(11-8-15)17-2-1-9-21-13-17/h1-6,9,13,15H,7-8,10-12,14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMTXWLVOPPHMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)COC2=CC=C(C=C2)Cl)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)acetamide |
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